N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride
Description
N-({[4-(Propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride is a specialized organic compound featuring a carbamoyloxy group linked to a propanimidoyl chloride backbone. Its molecular formula is C₁₄H₁₉ClN₂O₂, with a molecular weight of 282.77 g/mol . The compound’s structure includes a 4-isopropylphenyl substituent, which contributes to its steric and electronic properties.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
(1-chloropropylideneamino) N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C13H17ClN2O2/c1-4-12(14)16-18-13(17)15-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17) |
InChI Key |
KGXGIBGBLJSDEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC(=O)NC1=CC=C(C=C1)C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE typically involves multiple steps, starting with the preparation of the chloropropylidene intermediate. This intermediate is then reacted with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-CHLOROPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-CHLOROPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Substituent Position: The primary compound (8019-0729) has a para-substituted isopropyl group on the phenyl ring, whereas 8019-0898 features a meta-substituted methyl group.
Molecular Weight : The isopropyl group in 8019-0729 increases its molecular weight by ~28 g/mol compared to 8019-0893. This difference may correlate with variations in solubility or melting points.
Branching : Both compounds share a propanimidoyl chloride core, but 8019-0898 includes additional methyl branching, which could influence conformational flexibility .
Availability and Practical Considerations
This suggests their primary use is in early-stage research, such as high-throughput screening for bioactivity or material science applications .
Research Findings and Implications
While direct experimental data on these compounds’ performance (e.g., reactivity, stability) are unavailable in the provided evidence, structural analysis allows for inferential insights:
- Solubility : The higher molecular weight and hydrophobic isopropyl group in 8019-0729 could reduce aqueous solubility relative to 8019-0898, making it more suitable for lipid-based formulations.
- Synthetic Utility : The para-substituted aromatic ring in 8019-0729 may facilitate regioselective modifications in drug discovery workflows, whereas the meta-methyl group in 8019-0898 offers a simpler scaffold for derivatization.
Biological Activity
N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H18ClN2O2
- Molecular Weight : 270.75 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound is believed to function as an inhibitor of certain enzymatic pathways, which can lead to altered metabolic processes.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, it may affect pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on various studies:
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to animal models with induced inflammation. The results demonstrated a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Anticancer Properties
Another study focused on the compound's effects on various cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates and decreased cell viability, highlighting its potential as an anticancer agent.
Case Study 3: Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against several bacterial strains. The results showed promising activity, particularly against gram-positive bacteria, indicating its potential application in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
